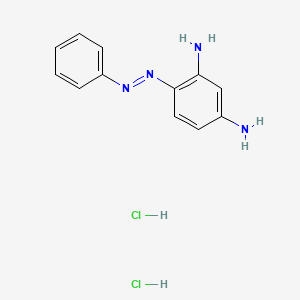

4-(Phenylazo)benzene-1,3-diamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Phenylazo)benzene-1,3-diamine dihydrochloride is an organic compound with the molecular formula C12H14Cl2N4. It is a derivative of azobenzene and is known for its vibrant color properties, making it useful in various dyeing applications. This compound is also referred to as Chrysoidine G Base and is used in scientific research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenylazo)benzene-1,3-diamine dihydrochloride typically involves the diazotization of aniline followed by coupling with m-phenylenediamine. The reaction is carried out in an acidic medium, usually hydrochloric acid, to facilitate the formation of the dihydrochloride salt. The reaction conditions include maintaining a low temperature to control the rate of diazotization and coupling reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques .

Chemical Reactions Analysis

Degradation and Metabolism

The compound undergoes reductive cleavage of the azo bond (–N=N–) under specific conditions, generating aromatic amines .

Mechanism :

-

Reductive cleavage : The azo group is reduced to produce two aromatic amine moieties (benzenamine and m-phenylenediamine) .

-

Environmental impact : Degradation products are toxic to aquatic life (LC50 >1 mg/L for fish) .

| Degradation Products | Toxicity |

|---|---|

| Benzenamine (aniline) | Acute toxicity, mutagenic potential |

| m-Phenylenediamine | Skin irritation, aquatic toxicity |

Stability and Hazardous Reactions

The compound exhibits pH-dependent stability :

Hazards :

Azo Reduction Mechanisms

Studies indicate that azo bonds in such compounds can be reduced enzymatically (e.g., via cytochrome P450 enzymes) or chemically (e.g., using hydrogen gas) . This process generates reactive intermediates, including N-hydroxyarylamines, which are implicated in DNA damage .

Coupling Component Reactivity

The m-phenylenediamine moiety acts as a coupling component in azo dye synthesis due to its electron-rich amino groups, which facilitate electrophilic aromatic substitution with diazonium salts .

Scientific Research Applications

Biochemical Research

4-(Phenylazo)benzene-1,3-diamine dihydrochloride is primarily utilized in biochemical assays and studies due to its ability to interact with proteins and nucleic acids. Its applications include:

- Protein Labeling : The compound can be used to label proteins for detection in various assays, including Western blotting and ELISA.

- Enzyme Inhibition Studies : It serves as a substrate or inhibitor in studies aimed at understanding enzyme kinetics and mechanisms.

Therapeutic Applications

Recent studies have highlighted the potential of this compound in therapeutic contexts:

- Anticancer Activity : Research indicates that derivatives of this compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cancer cell proliferation. This suggests potential applications as anticancer agents targeting various proliferative disorders .

- Antimicrobial Properties : The compound has demonstrated activity against certain fungal pathogens, making it a candidate for further development as an antifungal agent .

Materials Science

In materials science, this compound is explored for its dyeing properties:

- Dye Production : It is used in the formulation of dyes for textiles and other materials due to its vivid color and stability.

- Photonic Devices : The compound's ability to change color upon exposure to light makes it suitable for applications in photonic devices and sensors.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on cancer cell lines. The results indicated significant inhibition of cell proliferation at specific concentrations, suggesting that the compound could serve as a lead structure for developing new anticancer therapies .

Case Study 2: Antifungal Efficacy

Research evaluating the antifungal properties of the compound found that it exhibited activity against Candida species. The study highlighted its potential use in treating fungal infections, particularly in immunocompromised patients .

Summary of Biological Activities

Mechanism of Action

The mechanism of action of 4-(Phenylazo)benzene-1,3-diamine dihydrochloride involves its interaction with molecular targets through its azo and amino groups. These interactions can lead to various biochemical effects, including enzyme inhibition and interaction with nucleic acids. The compound’s ability to undergo redox reactions also plays a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Azobenzene: Similar in structure but lacks the amino groups.

m-Phenylenediamine: Similar in structure but lacks the azo group.

p-Phenylenediamine: An isomer with different substitution patterns.

Uniqueness

4-(Phenylazo)benzene-1,3-diamine dihydrochloride is unique due to the presence of both azo and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it versatile for various applications in research and industry .

Biological Activity

4-(Phenylazo)benzene-1,3-diamine dihydrochloride, commonly referred to as chrysoidine, is an azo compound that has garnered attention for its biological activity, particularly in relation to mutagenicity and cytotoxicity. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C12H13ClN4

- CAS Number : 532-82-1

- Molecular Weight : 244.71 g/mol

Biological Activity Overview

Chrysoidine exhibits various biological activities, primarily characterized by its mutagenic properties and interactions with cellular mechanisms. The following sections summarize key findings related to its biological effects.

Mutagenicity

Chrysoidine has been classified as a potential mutagen. Studies have indicated that it can induce unscheduled DNA synthesis (UDS) in vivo, suggesting its capability to cause DNA damage and potentially lead to carcinogenesis . The mechanism of mutagenicity is believed to involve metabolic activation via cytochrome P450 enzymes, which convert the compound into reactive intermediates capable of binding to DNA .

Cytotoxicity

Research indicates that chrysoidine exhibits cytotoxic effects on various cell lines. For example:

- Cell Lines Tested : HeLa (cervical cancer), SK-Hep1 (liver cancer), and others.

- IC50 Values : The cytotoxicity of chrysoidine was noted with IC50 values ranging from 10 to 30 µM in different studies, indicating significant anti-proliferative effects against cancer cells .

The biological activity of chrysoidine is primarily attributed to its ability to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells. This process involves:

- DNA Damage : Induction of DNA strand breaks through ROS generation.

- Cell Cycle Arrest : Activation of p53 pathway leading to cell cycle arrest at G2/M phase.

- Apoptosis : Upregulation of pro-apoptotic factors and cleavage of PARP .

Case Studies

Several studies have explored the effects of chrysoidine on different biological systems:

Toxicity Profile

Chrysoidine is classified as hazardous due to its mutagenic potential and moderate acute toxicity upon ingestion. The compound has been shown to cause:

Properties

CAS No. |

83968-67-6 |

|---|---|

Molecular Formula |

C12H14Cl2N4 |

Molecular Weight |

285.17 g/mol |

IUPAC Name |

4-phenyldiazenylbenzene-1,3-diamine;dihydrochloride |

InChI |

InChI=1S/C12H12N4.2ClH/c13-9-6-7-12(11(14)8-9)16-15-10-4-2-1-3-5-10;;/h1-8H,13-14H2;2*1H |

InChI Key |

UKJLCWQGMMUCBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.